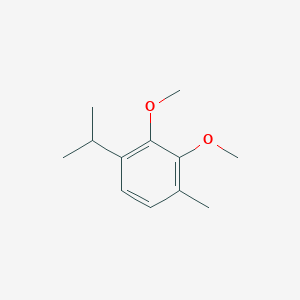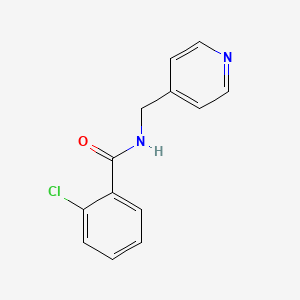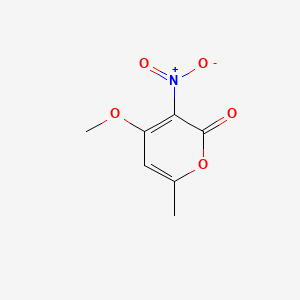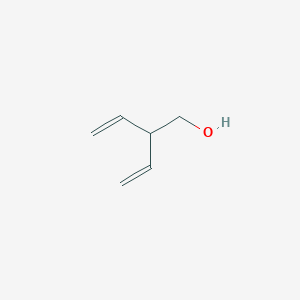
3-Cyclohexyl-4-penten-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclohexyl-4-penten-2-one is an organic compound characterized by a cyclohexyl group attached to a pentenone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-4-penten-2-one can be achieved through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with 4-penten-2-one under controlled conditions. This reaction typically requires anhydrous conditions and a suitable solvent such as diethyl ether or tetrahydrofuran. The reaction is carried out at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclohexyl-4-penten-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-Cyclohexyl-4-penten-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 3-Cyclohexyl-4-penten-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanone: A similar compound with a cyclohexyl group attached to a ketone.
4-Penten-2-one: A compound with a pentenone structure but without the cyclohexyl group.
Uniqueness
3-Cyclohexyl-4-penten-2-one is unique due to the presence of both the cyclohexyl and pentenone moieties, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
55702-54-0 |
|---|---|
Formule moléculaire |
C11H18O |
Poids moléculaire |
166.26 g/mol |
Nom IUPAC |
3-cyclohexylpent-4-en-2-one |
InChI |
InChI=1S/C11H18O/c1-3-11(9(2)12)10-7-5-4-6-8-10/h3,10-11H,1,4-8H2,2H3 |
Clé InChI |
ZVUGPTVXOIMBJH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C=C)C1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-[(ethoxycarbonylamino)carbamoyloxy]ethoxy]ethyl N-(ethoxycarbonylamino)carbamate](/img/structure/B14626937.png)

phosphaniumolate](/img/structure/B14626950.png)




![5-[(2,5-Dimethylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14626979.png)

![4-tert-Butyl-1-[(phenylsulfanyl)methyl]cyclohexan-1-ol](/img/structure/B14627004.png)


![1-[(4-Cyanophenyl)methyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14627023.png)
![2-{[(2,4-Dichlorophenoxy)acetyl]oxy}ethyl prop-2-enoate](/img/structure/B14627030.png)
